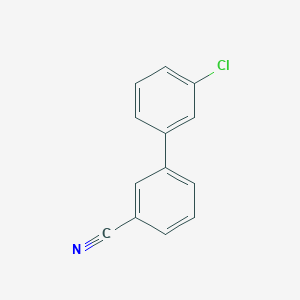

3-(3-Chlorophenyl)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(3-Chlorophenyl)benzonitrile is an organic compound with the molecular formula C13H8ClN. It is a derivative of benzonitrile, where a chlorine atom is substituted at the meta position of the phenyl ring. This compound is known for its significant applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-(3-Chlorophenyl)benzonitrile can be synthesized through several methods. One common approach involves the dehydration of the aldoxime of 3-chlorobenzaldehyde . Another method includes the reaction of 3-chlorobenzylamine with iodine in ammonium acetate aqueous solution . Additionally, the compound can be prepared by the ammoxidation of 3-chlorotoluene .

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of metal catalysts and specific reaction conditions to ensure high yield and purity. The process typically includes the use of copper nanoparticles for the reduction of 3-chlorobenzonitrile to 3-chlorobenzylamine, followed by further reactions to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(3-Chlorophenyl)benzonitrile undergoes various chemical reactions, including:

Reduction: In the presence of copper nanoparticles, it can be reduced by sodium borohydride to form 3-chlorobenzylamine.

Hydrolysis: Ruthenium catalysts can facilitate the hydrolysis of this compound to produce 3-chlorobenzamide.

Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles and catalysts.

Common Reagents and Conditions:

Reduction: Sodium borohydride and copper nanoparticles.

Hydrolysis: Ruthenium catalysts.

Substitution: Various nucleophiles and appropriate catalysts.

Major Products Formed:

3-Chlorobenzylamine: Formed through reduction reactions.

3-Chlorobenzamide: Produced via hydrolysis reactions.

Wissenschaftliche Forschungsanwendungen

3-(3-Chlorophenyl)benzonitrile has been extensively researched for its applications in multiple scientific domains:

Wirkmechanismus

The mechanism by which 3-(3-Chlorophenyl)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various biochemical reactions, influencing cellular processes and pathways. Detailed studies on its mechanism of action are ongoing, with a focus on understanding its interactions at the molecular level .

Vergleich Mit ähnlichen Verbindungen

3-Chlorobenzonitrile: An isomer with a similar structure but different properties and applications.

4-Chlorobenzonitrile: Another isomer with the chlorine atom at the para position.

Uniqueness: 3-(3-Chlorophenyl)benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Biologische Aktivität

3-(3-Chlorophenyl)benzonitrile, with the molecular formula C13H8ClN, is an organic compound that has garnered attention in various fields, particularly in biological research. Its unique structural properties allow it to interact with biological pathways, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Weight : 213.66 g/mol

- CAS Number : 893734-79-7

- Structure : The compound features a chlorine atom at the meta position of the phenyl ring, which influences its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Its structure enables participation in various biochemical reactions, influencing cellular processes. Research indicates that it may act as an antagonist for certain receptors, particularly in pain modulation pathways, although detailed mechanisms are still under investigation .

Pain Modulation

Research has highlighted the potential of this compound as a selective antagonist for P2X3 receptors, which are implicated in nociceptive signaling. In animal models, compounds structurally related to this compound have shown anti-nociceptive effects, suggesting that this compound may also possess similar properties .

Antimicrobial Activity

Preliminary studies have suggested that derivatives of benzonitrile compounds exhibit antimicrobial properties. Specific tests against various pathogens have indicated that modifications in the chemical structure can enhance activity against microbial strains, although comprehensive data on this compound specifically is limited.

Case Study 1: P2X3 Receptor Antagonism

In a study focused on P2X3 receptor antagonists, several derivatives were synthesized and tested for their efficacy in pain models. The findings indicated that halide substitutions significantly influenced antagonist activity and metabolic stability. While not directly tested, the structural similarities suggest that this compound could exhibit comparable effects .

Case Study 2: Antimicrobial Testing

A series of benzonitrile derivatives were evaluated for their antimicrobial activities against various bacterial strains. The results indicated that certain substitutions enhanced efficacy, leading to IC50 values that suggest potential therapeutic applications. Although direct studies on this compound are scarce, its structural characteristics align with those of more active derivatives .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 3-Chlorobenzonitrile | Isomer | Moderate antibacterial activity |

| 4-Chlorobenzonitrile | Isomer | Lower activity than meta-substituted compounds |

| This compound | Target compound | Potential P2X3 antagonist |

The comparison illustrates that the positioning of the chlorine atom significantly affects the biological activity of these compounds.

Future Directions

Further research is necessary to elucidate the specific biological pathways influenced by this compound. Investigations into its pharmacokinetics and toxicity profiles will be crucial for assessing its viability as a therapeutic agent.

Eigenschaften

IUPAC Name |

3-(3-chlorophenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN/c14-13-6-2-5-12(8-13)11-4-1-3-10(7-11)9-15/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWWDWSVSPJJFMG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C2=CC(=CC=C2)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30400554 |

Source

|

| Record name | 3-(3-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

893734-79-7 |

Source

|

| Record name | 3-(3-chlorophenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30400554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.